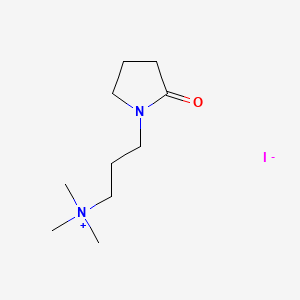![molecular formula C11H22N2O5 B13762873 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]- CAS No. 64611-83-2](/img/structure/B13762873.png)
2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]- is a chemical compound that belongs to the class of imidazolidinones These compounds are characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]- can be achieved through several methods. One common approach involves the reaction of 1,2-diamines with carbon dioxide in the presence of a base such as tetramethylphenylguanidine (PhTMG) and a dehydrative activator like diphenylphosphoryl azide (DPPA) in solvents like acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methylethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl groups results in the formation of ketones or aldehydes, while reduction of the carbonyl group yields alcohols.
Aplicaciones Científicas De Investigación
2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]- has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various substrates. Its hydroxyl and methylethoxy groups play a crucial role in its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dihydroxy-1,3-bis(hydroxymethyl)-2-imidazolidinone: This compound has similar structural features but lacks the methylethoxy groups.
1-Methyl-2-imidazolidinone: An imidazole derivative used in the preparation of chelated carbene complexes and bioactive compounds.
Uniqueness
The presence of both hydroxyl and methylethoxy groups in 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]- makes it unique compared to other imidazolidinones
Propiedades
Número CAS |
64611-83-2 |
|---|---|
Fórmula molecular |
C11H22N2O5 |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
4,5-dihydroxy-1,3-bis(propan-2-yloxymethyl)imidazolidin-2-one |
InChI |
InChI=1S/C11H22N2O5/c1-7(2)17-5-12-9(14)10(15)13(11(12)16)6-18-8(3)4/h7-10,14-15H,5-6H2,1-4H3 |
Clave InChI |
HANPRQSGPQGEDO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCN1C(C(N(C1=O)COC(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate](/img/structure/B13762804.png)
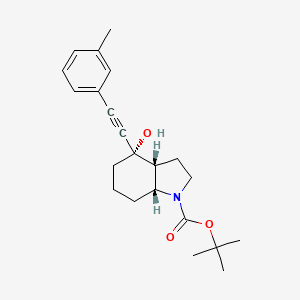
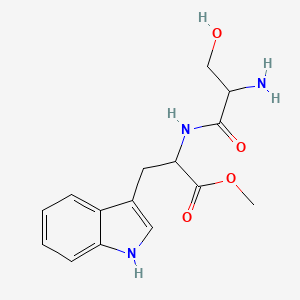

![(Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B13762818.png)
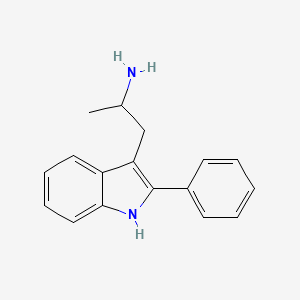

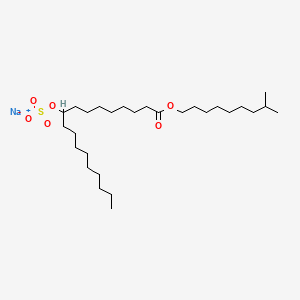
![2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide](/img/structure/B13762867.png)

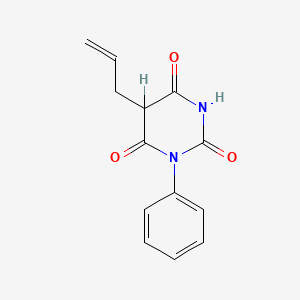

![3-(Ethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13762891.png)
